8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound is a derivative of the imidazo[2,1-c][1,2,4]triazine scaffold, featuring a 4-methylphenyl substituent at the 8-position and a carboxamide group linked to a 3-(propan-2-yloxy)propyl chain.
The synthesis of such compounds typically involves multi-step routes, including cyclization, amidation, and functional group transformations. For example, describes the synthesis of related imidazo-tetrazine derivatives via diazotization, hydrolysis, and acyl chloride intermediation, which may parallel the synthetic strategy for the target compound .
Properties
IUPAC Name |
8-(4-methylphenyl)-4-oxo-N-(3-propan-2-yloxypropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-13(2)27-12-4-9-20-17(25)16-18(26)24-11-10-23(19(24)22-21-16)15-7-5-14(3)6-8-15/h5-8,13H,4,9-12H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWRTBPCXCDBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, including the formation of the imidazo[2,1-c][1,2,4]triazine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of the 4-methylphenyl and propan-2-yloxypropyl groups through various organic reactions such as alkylation or acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Structural Differences : The fluorophenyl substituent at the 8-position replaces the methylphenyl group in the target compound.
- Impact : Fluorine’s electronegativity may enhance metabolic stability or binding affinity compared to the methyl group. This analog’s IUPAC name and registry number (946280-67-7) confirm its close relationship to the target compound .
- Synthesis : Likely follows a similar pathway, leveraging amidation and cyclization steps.
Imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates and Carboxamides
- Core Structure : The imidazo-tetrazine core differs from the triazine system, introducing an additional nitrogen atom.
- Functional Groups : Carboxylate esters (e.g., IIIa-IIIh) and carboxamides (e.g., IVa-IVi) mirror the target’s carboxamide group.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Structure : Imidazo[1,2-a]pyridine vs. imidazo-triazine.
- Functional Groups: Nitrophenyl and cyano substituents contrast with the target’s methylphenyl and isopropoxypropyl groups.
- Analytical Data : ¹H NMR (δ 1.31 ppm for ethyl groups) and IR (C=O at 1720 cm⁻¹) provide benchmarks for comparing spectroscopic profiles .
N-(2-(4-Hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- Core Structure: Imidazo[1,2-a]pyridine with a thiazolidinone moiety.
Data Table: Structural and Functional Comparison
Biological Activity
8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound known for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound has a molecular formula of C19H25N5O3 and a molecular weight of 371.4 g/mol. Its structure features an imidazo[2,1-c][1,2,4]triazine core which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N5O3 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization to form the imidazo core and subsequent functionalization to introduce the 4-methylphenyl and propan-2-yloxy groups. The reaction conditions are crucial for achieving the desired product purity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been studied for potential enzyme inhibition and receptor binding activities. These interactions can lead to modulation of various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Binding : It potentially binds to receptors that regulate cellular signaling pathways.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains.
Cytotoxicity Studies
Case studies have evaluated the cytotoxic effects of this compound on different cell lines. For instance:
- Cell Line Testing : The compound demonstrated varying degrees of cytotoxicity depending on concentration and exposure time.
- IC50 Values : Preliminary findings suggest IC50 values in the micromolar range for certain cancer cell lines.
Anti-inflammatory Effects
In addition to antimicrobial properties, the compound has been investigated for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and modulate immune responses.
Study 1: Antibacterial Activity
A study assessed the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations above 25 μM.
Study 2: Cytotoxicity in Cancer Cells
In a recent study involving human breast cancer cell lines (MCF-7), the compound exhibited an IC50 of approximately 30 μM after 48 hours of treatment. This suggests potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
